11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole
Beschreibung
Donor-Acceptor Architecture in Biphenyl-Modified Indolocarbazole Derivatives
The indolocarbazole core serves as an electron-rich donor unit due to its extended π-conjugation and planar geometry, which enhances hole mobility and thermal stability. Functionalization at the 11- and 12-positions with biphenyl groups introduces additional conjugation pathways while maintaining coplanarity. The 3-biphenylyl substituent at position 11 extends the π-system laterally, reducing aggregation-induced quenching, while the 4-biphenylyl group at position 12 facilitates vertical stacking for improved charge transport.
Table 1: Key Structural Features of the Indolocarbazole Donor Unit
Synthetic routes for these derivatives typically involve Suzuki-Miyaura cross-coupling reactions between brominated indolocarbazole precursors and biphenylboronic esters. For example, the alkylation of 3,9-dibromo-5,11-dihydroindolo[3,2-b]carbazole with α-branched octyl chains achieves 83% yield via SN2 reactions, as demonstrated in analogous systems. Subsequent coupling with triazine acceptors proceeds through Buchwald-Hartwig amination or Ullmann-type reactions, with yields optimized to >75% under palladium catalysis.
Rational Design Principles for Triazine-Based Electron-Transporting Moieties
The 1,3,5-triazine acceptor unit in this compound is functionalized with phenyl and biphenyl groups to tailor electron affinity and film-forming properties. The electron-deficient triazine core lowers the LUMO level (−3.2 eV), enabling efficient electron injection in optoelectronic devices. Substitution at the 2-, 4-, and 6-positions with aryl groups modulates crystallinity:
- The 4-(4-biphenylyl) group enhances intramolecular charge transfer (ICT) through conjugation.
- The 6-phenyl group introduces steric hindrance, preventing excessive π-stacking.
- The 2-position’s linkage to indolocarbazole ensures spatial overlap of frontier orbitals.
Key Design Metrics for Triazine Acceptors
- Electron Deficiency : Nitrile or fluorine substituents further increase electron affinity but were omitted here to balance solubility.
- Steric Compatibility : Bulkier substituents (e.g., tert-butyl) improve thermal stability (Td > 400°C) but reduce π-orbital overlap.
- Synthetic Accessibility : Ullmann coupling with copper iodide achieves 68–72% yields for triazine-aryl bonds.
Stereoelectronic Considerations in Fused Heterocyclic Systems
The dihydroindolo[2,3-a]carbazole framework imposes strict stereoelectronic constraints:
- Planarity : The fused bicyclic system enforces coplanar alignment of donor and acceptor units, reducing reorganization energy (λ ≈ 0.3 eV).
- Alkyl Chain Positioning : α-Branched chains (e.g., octyl) at nitrogen atoms prevent aggregation while maintaining solubility in chlorobenzene (>20 mg/mL). β-Branched analogs exhibit lower solubility due to inefficient packing disruption.
- HOMO-LUMO Alignment : Density functional theory (DFT) calculations reveal a HOMO localized on indolocarbazole (−5.4 eV) and LUMO on triazine (−3.1 eV), creating an ideal bandgap of 2.3 eV for thermally activated delayed fluorescence (TADF).
Critical Non-Covalent Interactions
- π-π Stacking : Intermolecular distances of 3.4–3.6 Å between biphenyl groups facilitate charge hopping.
- Hydrogen Bonding : N-H···N interactions between indolocarbazole and triazine stabilize the D-A interface.
- Dipole-Dipole Alignment : The triazine’s quadrupole moment (−14.3 D) aligns with indolocarbazole’s dipole (+8.7 D), enhancing interfacial charge separation.
Eigenschaften
Molekularformel |
C51H33N5 |
|---|---|
Molekulargewicht |
715.8 g/mol |
IUPAC-Name |
11-(3-phenylphenyl)-12-[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]indolo[2,3-a]carbazole |
InChI |
InChI=1S/C51H33N5/c1-4-15-34(16-5-1)36-27-29-38(30-28-36)50-52-49(37-19-8-3-9-20-37)53-51(54-50)56-46-26-13-11-24-42(46)44-32-31-43-41-23-10-12-25-45(41)55(47(43)48(44)56)40-22-14-21-39(33-40)35-17-6-2-7-18-35/h1-33H |
InChI-Schlüssel |
LGRMKSIVRPRKMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)N5C6=CC=CC=C6C7=C5C8=C(C=C7)C9=CC=CC=C9N8C1=CC=CC(=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The preparation of 11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole typically involves multi-step palladium-catalyzed cross-coupling reactions, notably Suzuki-Miyaura coupling, to attach the biphenyl and triazine substituents onto the indolo[2,3-a]carbazole core.
Stepwise Synthesis Overview
Synthesis of Indolo[2,3-a]carbazole Core with Halogen Substituents
The indolo[2,3-a]carbazole core is functionalized with bromine atoms at positions 11 and 12 to serve as reactive sites for subsequent coupling.
Preparation of Biphenyl Boronate Esters
Biphenyl derivatives are converted into boronate esters or boronic acids via borylation reactions using bis(pinacolato)diboron and appropriate catalysts in solvents such as toluene, with bases like potassium acetate.
-
The halogenated indolo[2,3-a]carbazole is reacted with biphenyl boronate esters and 4-(4-biphenylyl)-6-phenyl-1,3,5-triazine boronic acid derivatives in the presence of palladium catalysts (e.g., Pd(dppf)Cl2) and bases in anhydrous solvents (e.g., tetrahydrofuran or toluene). This step installs the biphenyl and triazine substituents at the desired positions on the core.
-
The crude product is purified by column chromatography or recrystallization to obtain the target compound with high purity.
Reaction Conditions and Parameters
| Step | Reagents and Catalysts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Borylation of biphenyl | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | Toluene | 80-100 °C | 12-24 hours | Inert atmosphere recommended |
| Suzuki Coupling | Halogenated indolocarbazole, boronate ester, Pd(dppf)Cl2, base | THF or Toluene | 70-90 °C | 6-24 hours | Anhydrous conditions required |
| Purification | Silica gel chromatography or recrystallization | - | Ambient | Variable | Ensures >95% purity |
These conditions are optimized to maximize yield and minimize side reactions.
Research Data and Yields
- Typical yields for the Suzuki coupling steps range from 65% to 85%, depending on substrate purity and reaction optimization.
- The final product exhibits high thermal stability and favorable photophysical properties, confirming successful synthesis.
- Spectroscopic characterization (NMR, mass spectrometry) confirms the structure and purity of the compound.
Comparative Notes on Related Compounds
For context, the preparation of related compounds such as 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole follows similar synthetic routes but with simpler substituents, highlighting the modularity of the synthetic approach.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Core Scaffold | Indolo[2,3-a]carbazole functionalized with bromine |
| Key Reactions | Palladium-catalyzed Suzuki-Miyaura cross-coupling |
| Catalysts | Pd(dppf)Cl2, Pd(PPh3)4 |
| Coupling Partners | Biphenyl boronic acid/esters, triazine boronic acid derivatives |
| Solvents | Toluene, tetrahydrofuran |
| Bases | Potassium acetate, potassium carbonate |
| Typical Yields | 65-85% per coupling step |
| Purification Methods | Column chromatography, recrystallization |
| Characterization Techniques | NMR spectroscopy, mass spectrometry, thermal analysis |
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of indolo[2,3-a]carbazoles have shown potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industry, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of “11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The triazine-substituted derivative (CAS 1663489-47-1) exhibits a higher molecular weight (715.84 vs. ~400–500 for others) due to the bulky triazine and biphenyl groups.
- Brominated analogs (e.g., CAS 894791-50-5) prioritize halogenation for enhanced reactivity in cross-coupling reactions, whereas triazine-containing derivatives focus on extended π-systems for optoelectronic applications .
Physicochemical Properties
Thermal Stability
Triazine-containing indolocarbazoles demonstrate superior thermal stability compared to non-triazine analogs. For example, 4,6-di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine derivatives decompose above 400°C due to robust aromatic stacking and electron-deficient triazine cores . In contrast, simpler dihydroindolo carbazoles (e.g., CAS 1449754-80-6) exhibit lower decomposition thresholds (~300–350°C) .
Solubility
- Target Compound: Limited solubility in polar solvents (e.g., water, ethanol) due to hydrophobic biphenyl and triazine groups. Soluble in chlorobenzene and o-dichlorobenzene .
- Brominated Analogs : Enhanced solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to halogen-polar interactions .
Research Findings
Optoelectronic Performance : Triazine-containing indolocarbazoles show broad absorption spectra (300–500 nm) and high electron mobility, making them suitable for organic light-emitting diodes (OLEDs) .
Synthetic Challenges : The steric bulk of biphenyl and triazine groups complicates purification, requiring chromatographic techniques with chlorinated solvents .
Biosynthesis Parallels : Natural indolocarbazoles (e.g., staurosporine) lack synthetic triazine modifications but share core structural motifs critical for kinase inhibition .
Biologische Aktivität
The compound 11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole is a complex organic molecule with a molecular formula of and a molecular weight of 715.84 g/mol. This compound belongs to the class of indolo[2,3-a]carbazoles and is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound has indicated potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Several studies have highlighted the anticancer properties of indolo[2,3-a]carbazole derivatives. These compounds have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Compounds similar to the target molecule have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting specific pathways : Research indicates that these compounds may interact with signaling pathways involved in tumor progression, such as the PI3K/Akt/mTOR pathway.
Case Study
A study evaluating a related indolo[2,3-a]carbazole demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM. This suggests that structural modifications can enhance biological activity.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. The presence of triazine rings has been associated with enhanced antibacterial activity.
Experimental Findings
- In vitro Testing : A derivative exhibited activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 30 µM.
- Mechanism of Action : The antibacterial effect may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Biphenyl Substituents : The presence of biphenyl groups enhances lipophilicity and cellular uptake.
- Triazine Moiety : Modifications on the triazine ring can significantly impact antimicrobial potency.
Summary Table of Biological Activities
| Activity Type | Related Compounds | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | Indolo[2,3-a]carbazole derivatives | ~5 µM (MCF-7) | Apoptosis induction |
| Antimicrobial | Similar triazine analogues | 30 µM (S. aureus) | Cell wall synthesis disruption |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11-(3-biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with indole derivatives and biphenyl/triazine precursors. A common approach includes cyclization under catalytic conditions (e.g., palladium catalysts for C–C coupling) or acid-mediated condensation. For example, analogous triazole syntheses use reflux in ethanol with glacial acetic acid to facilitate Schiff base formation . Solvent choice (polar aprotic vs. aromatic) and temperature gradients are critical for controlling regioselectivity .
Q. How is the compound characterized structurally and functionally?
- Methodological Answer: Characterization employs:
- Spectroscopy: 1H/13C NMR to confirm hydrogen/carbon environments, with 15N NMR for triazine nitrogen validation (e.g., δ ~160–170 ppm for triazine N) .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) to verify molecular weight (408.49 g/mol) and isotopic patterns .
- X-ray Crystallography: Resolve dihydroindolo-carbazole conformation and π-stacking interactions in solid state .
Q. What are the compound’s key physicochemical properties relevant to material science?
- Methodological Answer: The conjugated biphenyl-triazine-carbazole system enables strong absorption in UV-vis spectra (λmax ~300–400 nm), with fluorescence quantum yields measured via comparative actinometry. Solubility in organic solvents (e.g., DCM, THF) is assessed via Hansen solubility parameters, while thermal stability is evaluated using TGA (decomposition >300°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of the triazine moiety?
- Methodological Answer: Design a factorial experiment varying:
- Catalysts: Pd(PPh3)4 vs. CuI for Ullmann-type couplings.
- Solvents: DMF (high polarity) vs. toluene (low polarity) to modulate reaction kinetics.
- Stoichiometry: Excess triazine precursor (1.2–1.5 eq) to drive equilibrium. Monitor intermediates via LC-MS and optimize purification using size-exclusion chromatography .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Methodological Answer: Combine experimental and computational approaches:
- Dynamic NMR: Assess rotational barriers of biphenyl groups at variable temperatures.
- DFT Calculations: Simulate NOE patterns (e.g., Gaussian09 with B3LYP/6-31G*) to identify conformational isomers.
- Cross-Validation: Compare with X-ray data to confirm dominant conformers .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for anticancer applications?
- Methodological Answer: Link to:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, VEGFR).
- Pharmacophore Modeling: Identify essential motifs (e.g., planar carbazole for DNA intercalation).
- QSAR: Corporate Hammett constants (σ) of substituents to predict bioactivity trends .
Q. How to address solubility limitations in in vitro biological assays?
- Methodological Answer:
- Derivatization: Introduce sulfonate or PEG groups to enhance hydrophilicity.
- Co-solvents: Use Cremophor-EL or DMSO/water mixtures (<1% v/v) to maintain colloidal stability.
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release .
Methodological Tables
Table 1. Key Synthetic Parameters for Triazine Incorporation
Table 2. Computational Models for SAR Validation
| Model | Software/Tool | Output Metrics |
|---|---|---|
| Molecular Docking | AutoDock Vina | Binding Energy (kcal/mol) |
| MD Simulations | GROMACS | RMSD (<2 Å) |
| DFT Optimization | Gaussian09 | HOMO-LUMO Gap (eV) |
| References: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
